Boc-3,4-dichloro-D-phenylalanine

Catalog No.
S1768349
CAS No.
114873-13-1
M.F
C14H17Cl2NO4
M. Wt
334.2 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Boc-3,4-dichloro-D-phenylalanine

CAS Number

114873-13-1

Product Name

Boc-3,4-dichloro-D-phenylalanine

IUPAC Name

(2R)-3-(3,4-dichlorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid

Molecular Formula

C14H17Cl2NO4

Molecular Weight

334.2 g/mol

InChI

InChI=1S/C14H17Cl2NO4/c1-14(2,3)21-13(20)17-11(12(18)19)7-8-4-5-9(15)10(16)6-8/h4-6,11H,7H2,1-3H3,(H,17,20)(H,18,19)/t11-/m1/s1

InChI Key

UGZIQCCPEDCGGN-LLVKDONJSA-N

SMILES

CC(C)(C)OC(=O)NC(CC1=CC(=C(C=C1)Cl)Cl)C(=O)O

Synonyms

Boc-3,4-dichloro-D-phenylalanine;114873-13-1;(R)-2-((tert-Butoxycarbonyl)amino)-3-(3,4-dichlorophenyl)propanoicacid;Boc-D-Phe(3,4-Cl2)-OH;BOC-D-3,4-DICHLOROPHE;BOC-D-PHE(3,4-DICL)-OH;ST50826222;(2R)-2-[(tert-butoxycarbonyl)amino]-3-(3,4-dichlorophenyl)propanoicacid;(2R)-3-(3,4-dichlorophenyl)-2-[(tert-butoxy)carbonylamino]propanoicacid;Boc-D-3,4-Dichlorophenylalanine;15041_ALDRICH;SCHEMBL1311165;Boc-L-phe(3,4-Cl2)-OH;15041_FLUKA;CTK8C5724;MolPort-001-758-486;ZINC2517124;BOC-3,4-DICHLORO-D-PHE-OH;BOC-D-3,4-DICHLORO-PHE-OH;CB-738;MFCD00151887;AKOS015836544;AB04015;AM82044;BOC-(3,4-DI-CL)-D-PHE-OH

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC(=C(C=C1)Cl)Cl)C(=O)O

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CC1=CC(=C(C=C1)Cl)Cl)C(=O)O
  • Origin: Boc-3,4-dichloro-D-phenylalanine is a synthetic compound not found naturally. It is derived from D-phenylalanine, an essential amino acid, by introducing a Boc (tert-Butyloxycarbonyl) protecting group and incorporating two chlorine atoms at the 3 and 4 positions of the phenyl ring.
  • Significance: This compound serves as a valuable building block for the synthesis of peptides containing D-phenylalanine with chlorine substitutions. These peptides can be used in various research applications, including studies on protein structure, function, and development of therapeutic drugs [].

Molecular Structure Analysis

The key features of Boc-3,4-dichloro-D-phenylalanine's structure include:

  • A central carbon chain with a carboxylic acid group (COOH) at one end and an amino group (NH2) protected by a Boc group (C(CH3)3OCO) at the other end.
  • A side chain consisting of a phenyl ring with chlorine atoms attached at positions 3 and 4. The D-configuration refers to the stereochemistry around the central carbon atom adjacent to the amino group.

The presence of the chlorine atoms disrupts the electronic properties of the phenyl ring compared to regular D-phenylalanine. This can influence the interactions between the side chain and other parts of a peptide molecule, potentially impacting its function [].


Chemical Reactions Analysis

A crucial reaction involving Boc-3,4-dichloro-D-phenylalanine is its incorporation into peptides. This typically involves peptide coupling reactions, where the Boc group is selectively removed to expose the free amino group, which then reacts with the carboxyl group of another amino acid to form an amide bond. The specific reaction scheme depends on the chosen coupling method [].

Peptide Synthesis

Boc-3,4-dichloro-D-phenylalanine serves as a valuable building block for the synthesis of peptides, which are chains of amino acids linked by peptide bonds. The Boc group protects the amino group of the molecule, allowing for controlled coupling with other amino acids to form specific peptide sequences. This property makes it particularly useful in the creation of modified peptides with desired functionalities, such as increased stability or specific binding properties.

Protein Crystallography

Boc-3,4-dichloro-D-phenylalanine can be incorporated into proteins during their expression to facilitate protein crystal formation. The presence of chlorine atoms can enhance the protein's interactions with surrounding molecules, leading to a more ordered arrangement and facilitating crystal growth, which is crucial for determining protein structure using X-ray crystallography.

Development of Therapeutic Agents

The unique properties of Boc-3,4-dichloro-D-phenylalanine have led to its exploration in the development of therapeutic agents. Studies have investigated its potential in various therapeutic areas, including:

  • Antiviral agents: Research suggests that this compound may exhibit antiviral activity against specific viruses, although further investigation is needed.
  • Anticancer agents: Studies have explored the potential of Boc-3,4-dichloro-D-phenylalanine derivatives as anticancer agents due to their ability to disrupt specific cellular processes involved in cancer development.

XLogP3

3.8

Wikipedia

Boc-3,4-dichloro-D-phenylalanine

Dates

Modify: 2023-08-15

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